molecular formula C16H19N5O2 B2955584 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1004727-50-7

6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2955584
CAS RN: 1004727-50-7
M. Wt: 313.361
InChI Key: RQXZDEBJQCILKY-UHFFFAOYSA-N
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Description

The compound “6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that belongs to the family of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The basic structure of a pyrazole molecule comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of the given compound would require more detailed information or computational analysis, which was not found in the retrieved papers.

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

Research on supramolecular adducts of pyridine derivatives with carboxylic acids has shown the importance of classical hydrogen bonds and various noncovalent interactions in constructing complex molecular architectures. These studies provide insights into how similar compounds, such as the one you're interested in, might form intricate structures that could be useful in materials science and crystal engineering (Fang et al., 2020).

Organic Synthesis and Functionalization

The functionalization reactions of pyrazole carboxylic acids and acid chlorides with diamines have been explored to synthesize various organic compounds. These reactions often yield interesting derivatives that could have potential applications in medicinal chemistry and drug design (Yıldırım et al., 2005).

Molecular Docking and In Vitro Screening

Studies on the synthesis and in vitro screening of pyridine and fused pyridine derivatives, including pyrazolopyridines, have been conducted to assess their biological activities. Molecular docking techniques are commonly used to predict the binding energies of these compounds to target proteins, providing valuable information for drug discovery and development (Flefel et al., 2018).

Antimicrobial and Antimycobacterial Activities

Research into nicotinic acid hydrazide derivatives, including pyrazolopyridine compounds, has shown promising antimicrobial and antimycobacterial activities. These studies are crucial for developing new antibiotics and treatments for bacterial infections (Sidhaye et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.

Mode of Action

Based on the structural similarity to other pyrazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, including inflammatory pathways, oxidative stress pathways, and cell signaling pathways . The compound’s effect on these pathways can lead to downstream effects such as modulation of immune response, regulation of cell growth and differentiation, and control of cell death.

Pharmacokinetics

Similar compounds have been reported to show good absorption and distribution profiles, undergo metabolic transformations, and be excreted mainly via the renal route . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets . Therefore, these factors should be carefully considered when studying the compound’s mechanism of action.

properties

IUPAC Name

6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-5-6-21-15-14(9(2)19-21)11(16(22)23)7-13(18-15)12-8-17-20(4)10(12)3/h7-8H,5-6H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXZDEBJQCILKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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